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Selumetinib ORR & Comparison with Mirdametinib

. Patient ORR (Primary
Trial / Drug . Phase . Key Secondary Outcomes
Population Endpoint)
KOMET Adults [l 20% (vs. 5% with Significant tumor volume
(Selumetinib) [1] (n=71) placebo) at Cycle 16 reduction; consistent safety
[2] profile [1].
Gross et al. Adults Il 63.6% Median max PN volume
(Selumetinib) [3] (n=33) decrease: -23.6%; decreased
[4] pain intensity & interference
[3].
SPRINT Pediatric /11 68%-75% Durable responses;
(Selumetinib) [4] (n=50) (Investigator) improvements in
[5] disfigurement, motor

dysfunction, and pain [4] [5].

ReNeu Adults lIb 41% (Confirmed ORR:  Statistically significant
(Mirdametinib) [6] (n=58) 47% with long-term improvements in pain and
[7] follow-up) [6] [7] quality of life [6].
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. Patient ORR (Primary
Trial / Drug . Phase . Key Secondary Outcomes
Population Endpoint)
ReNeu Pediatric b 52% (Confirmed ORR:  Similar benefits in pain and
(Mirdametinib) [6] (n=56) 55% with long-term quality of life [6].
[7] follow-up) [6] [7]

Experimental Protocols & Methodologies

The data in the trials were generated through rigorous methodologies. Here are the details of the key

experimental protocols:

e KOMET Trial (NCT04924608) Design [1] [2]: This was a global, randomized, double-blind,
placebo-controlled Phase III trial. It enrolled 145 adults with NF1 and symptomatic, inoperable PNs.
Patients were randomized 1:1 to receive selumetinib or placebo for twelve 28-day cycles. After cycle
12, patients on placebo were switched to selumetinib. The primary endpoint was ORR by cycle 16,
assessed by an Independent Central Review (ICR). ORR was defined as the percentage of patients
with a confirmed complete or partial response, with a partial response defined as at least a 20%

reduction in tumor volume measured by volumetric MRI [1].

e Phase II Trial (NCT02407405) Design [3]: This was an open-label, single-arm Phase II study. It
enrolled 33 adult participants with NF1 and inoperable PNs that were either growing or symptomatic.
The primary objective was to determine the confirmed ORR according to the Response Evaluation in
Neurofibromatosis and Schwannomatosis (REiNS) criteria. The trial also included mandatory
paired PN biopsies to evaluate molecular pharmacodynamic effects, such as changes in ERK1/2

phosphorylation, providing a mechanistic understanding of the drug's action [3].

¢ REiINS Criteria for Volumetric Response [3]: This is the standard for NF1-PN tumor volume
assessment. A partial response (PR) is defined as a >20% reduction in the volume of the target
plexiform neurofibroma(s) from baseline, confirmed on a subsequent scan at least 4 weeks later.
Tumor volumes are measured from high-resolution MRIs using semi-automated or automated

segmentation software [3].
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o Assessment Differences (BICR vs. Investigator): A critical factor affecting reported ORR is who
assesses the MRI scans. The SPRINT trial initially reported an investigator-assessed ORR of 66% in
children, which was later adjusted to 44% upon a retrospective Independent Central Review (ICR)
[8]. This highlights a potential for overestimation in unblinded reviews. Both the KOMET and ReNeu
trials used Blinded Independent Central Review (BICR), which is considered the gold standard in

registrational trials to minimize bias [8].

Mechanism of Action: Selumetinib in the NF1 Pathway

Selumetinib is a selective inhibitor of the mitogen-activated protein kinase kinases MEK1 and MEK2. Its

action is best understood in the context of the dysregulated signaling pathway in NF1, as illustrated below.
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The diagram shows how a mutation in the NF1 gene leads to a loss of the neurofibromin protein, which
normally acts as a brake on the RAS signaling pathway. Without neurofibromin, RAS and the downstream
MEK/ERK pathway become hyperactive, driving uncontrolled cell growth and the formation of plexiform
neurofibromas [6] [4]. Selumetinib acts as a direct inhibitor of MEK1/2, thereby slowing down this

dysregulated signaling and tumor growth [1] [3].

Interpretation Guide for Researchers

e Context is Key: The ORR is highly dependent on the trial design. The lower ORR in the KOMET trial
reflects the rigorous standards of a placebo-controlled Phase Il study, while the higher ORR in the
open-label Phase Il trial may reflect different patient selection and assessment methods [1] [3].

e Consider Assessment Method: ORR can differ significantly between investigator assessment and
BICR. Always check which method was used when comparing data across trials [8].

¢ Look Beyond ORR: ORR is a crucial efficacy metric, but a comprehensive evaluation should also
consider durability of response, patient-reported outcomes (like pain and quality of life), and
the overall safety profile [3] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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type-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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